Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate is a chemical compound with the molecular formula C10H9FN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate typically involves the reaction of 2-chloro-5-cyanopyridine with ethyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-fluoropyridin-2-yl)acetate
- Ethyl 2-(2-fluoropyridin-4-yl)acetate
- 2-(2-fluoropyridin-4-yl)acetonitrile
Uniqueness
Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate is unique due to the presence of both a cyano group and a fluorine atom on the pyridine ring. This combination imparts distinct electronic properties, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C10H9FN2O2 |
---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)4-8-3-9(11)7(5-12)6-13-8/h3,6H,2,4H2,1H3 |
InChI Key |
VIZSAKGDSWLAGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=N1)C#N)F |
Origin of Product |
United States |
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